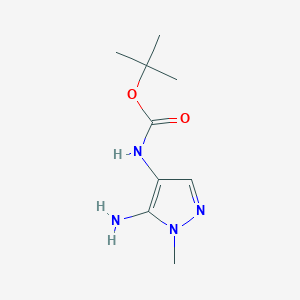
(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid”, also known as CPAA or CZ-48, is a novel compound that is being investigated in scientific research due to its potential therapeutic applications. It has a molecular weight of 194.23 .
Synthesis Analysis
Pyrazole-bearing compounds, including “(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid”, are known for their diverse pharmacological effects. They are synthesized through a process involving elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The InChI code for “(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid” is 1S/C10H14N2O2/c13-10(14)7-8-5-6-12(11-8)9-3-1-2-4-9/h5-6,9H,1-4,7H2,(H,13,14) .
Physical And Chemical Properties Analysis
“(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid” is a powder at room temperature . More detailed physical and chemical properties are not available in the current literature.
Scientific Research Applications
Synthesis and Bioevaluation
Pyrazoles, including compounds like “(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid”, are crucial in pharmaceutical and agrochemical activities due to their varied biological properties. Novel pyrazole derivatives have been synthesized, showing potential in herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. These derivatives are synthesized using microwave conditions in ethanol or methanol/glacial acetic acid mixtures, with their structures characterized by techniques such as 1H NMR, IR, TLC, and elemental analysis (Sheetal et al., 2018).
Chemical Inhibitors
The study of cytochrome P450 (CYP) isoforms in human liver microsomes involves the use of chemical inhibitors, including pyrazole derivatives, to predict drug–drug interactions (DDIs). These inhibitors are crucial for deciphering the involvement of specific CYP isoforms in drug metabolism. The selectivity and potency of these inhibitors, such as those involving pyrazole structures, play a significant role in pharmaceutical research and development (S. C. Khojasteh et al., 2011).
Synthetic Strategies and Biological Activities
Pyrazole derivatives are synthesized through various methods, showing a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV. These activities highlight the importance of pyrazole moiety in medicinal chemistry, serving as a pharmacophore in many biologically active compounds. The synthesis often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine (A. M. Dar & Shamsuzzaman, 2015).
Therapeutic Targets for Neurodegenerative Disorders
Pyrazolines play a significant role in treating neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and psychiatric disorders. They have been found to exhibit neuroprotective properties, including inhibition of acetylcholine esterase (AChE) and monoamine oxidase (MAO A/B), highlighting their potential in managing neurodegenerative conditions (M. Ahsan et al., 2022).
properties
IUPAC Name |
2-(2-cyclopentylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)7-9-5-6-11-12(9)8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTBWMYYKPBPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid | |
CAS RN |
1328640-57-8 |
Source


|
| Record name | 2-(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2543656.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2543658.png)
![2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2543659.png)
![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2543661.png)


![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2543664.png)

![N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543666.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2543667.png)
![2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B2543668.png)

